Ethyl 5-methoxypyrazine-2-carboxylate
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Overview
Description
Ethyl 5-methoxypyrazine-2-carboxylate is a chemical compound with the molecular formula C8H10N2O3. It is a pyrazine derivative, characterized by the presence of an ethyl ester group at the 2-position and a methoxy group at the 5-position of the pyrazine ring. This compound is known for its distinctive odor and is often used in flavor and fragrance industries .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 5-methoxypyrazine-2-carboxylate typically involves the esterification of 5-methoxypyrazine-2-carboxylic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced forms.
Substitution: The methoxy group at the 5-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products:
Oxidation: 5-methoxypyrazine-2-carboxylic acid.
Reduction: 5-methoxypyrazine-2-methanol.
Substitution: Various substituted pyrazine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-methoxypyrazine-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Utilized in the flavor and fragrance industry due to its distinctive odor.
Mechanism of Action
The mechanism of action of ethyl 5-methoxypyrazine-2-carboxylate involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
- Ethyl pyrazine-2-carboxylate
- Methyl 5-methoxypyrazine-2-carboxylate
- 5-methoxypyrazine-2-carboxylic acid
Comparison: this compound is unique due to the presence of both an ethyl ester and a methoxy group, which impart distinct chemical and physical properties. Compared to ethyl pyrazine-2-carboxylate, the methoxy group in this compound provides additional sites for chemical reactions, making it more versatile in synthetic applications. Mthis compound, on the other hand, has a methyl ester group instead of an ethyl ester, which can influence its reactivity and solubility .
Properties
IUPAC Name |
ethyl 5-methoxypyrazine-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O3/c1-3-13-8(11)6-4-10-7(12-2)5-9-6/h4-5H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTQJUMVUSYTYOF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(C=N1)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10618574 |
Source
|
Record name | Ethyl 5-methoxypyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54013-05-7 |
Source
|
Record name | Ethyl 5-methoxypyrazine-2-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10618574 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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